molecular formula C17H17ClN4O B6470995 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile CAS No. 2640974-26-9

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B6470995
CAS No.: 2640974-26-9
M. Wt: 328.8 g/mol
InChI Key: ZUYASSMRVGUGLO-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxy methyl group. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes, as seen in analogous pyridine derivatives .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-15-11-20-5-2-16(15)23-12-13-3-7-22(8-4-13)17-9-14(10-19)1-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYASSMRVGUGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-chloropyridin-4-yl and piperidin-1-yl derivatives.

    Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations in industrial production include the selection of cost-effective reagents, efficient reaction conditions, and robust purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate its biological activity.

    Medicine: The compound shows promise in the treatment of diseases such as cancer, inflammation, and autoimmune disorders. It is being investigated for its therapeutic potential and mechanism of action.

    Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including drug development and material science.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize the properties of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile, it is essential to compare it with structurally related compounds. Below is a detailed analysis:

Compound Key Structural Features Biological Activity Synthetic Route
This compound Pyridine-4-carbonitrile core, piperidin-1-yl group, (3-chloropyridin-4-yl)oxy methyl chain Limited reported data; hypothesized kinase inhibition based on structural analogs Multi-step synthesis involving cyclohexanedione, substituted aniline, and piperidine
2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridines Chloropyridine core, substituted phenyl groups, amino functionality Antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus) One-pot cyclohexanedione-aniline condensation with ethanol and piperidine
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile Piperazine ring, phenyl and thiophene substituents, carbonitrile group Anticancer activity (IC₅₀: 8.2 µM against HeLa cells) Suzuki coupling followed by nucleophilic substitution
Pyridine-4-carbonitrile derivatives with piperidine/piperazine substituents Varied substituents on nitrogen heterocycles Kinase inhibition, antimicrobial, and antitumor activities Modular synthesis with functional group interconversions

Key Findings:

Bioactivity: The target compound lacks direct biological data in the provided evidence. However, analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives exhibit moderate antimicrobial activity, suggesting that the chloro-pyridine moiety may enhance interactions with bacterial targets . Piperazine-containing analogs (e.g., 2-(4-methylpiperazin-1-yl)-pyridine-3-carbonitrile) demonstrate anticancer activity, implying that nitrogen heterocycles improve cellular permeability and target binding .

Structural Impact on Activity: Chlorine Substituent: The 3-chloro group on pyridine in the target compound may increase electronegativity, enhancing binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . Piperidine vs. This difference may influence solubility and target selectivity .

Synthetic Complexity: The target compound’s synthesis involves multi-step functionalization of piperidine and pyridine rings, similar to methods described for hexahydroquinoline derivatives . However, the absence of amino or thiophene groups (cf. other analogs) may streamline its synthesis compared to more complex derivatives .

Biological Activity

The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile , designated by its chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular characteristics of the compound are as follows:

PropertyValue
Common NameThis compound
CAS Number2770621-19-5
Molecular FormulaC18H19ClN4O
Molecular Weight342.8 g/mol

Research indicates that compounds similar to This compound act as inhibitors of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression and cancer progression. Inhibiting LSD1 can lead to altered methylation patterns on histones, thereby impacting tumor growth and survival .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against LSD1. For instance, a structurally similar compound showed an IC50 value of 62 nM , indicating potent inhibition compared to other derivatives . The presence of the piperidine moiety is crucial for enhancing the selectivity and potency of these compounds against LSD1.

Case Studies

Several studies have explored the biological implications of compounds with similar structures:

  • LSD1 Inhibition : A study highlighted that compounds with a piperidinyl group significantly increase selectivity and potency against LSD1. For example, modifications in the piperidine structure led to a more than 1500-fold increase in selectivity for LSD1 over other enzymes .
  • Antituberculosis Activity : Another study investigated the antituberculosis activity of pyridine derivatives, revealing that certain piperidine-substituted compounds exhibited promising results against Mycobacterium tuberculosis, with MIC values ranging from 2 µg/mL to 6.25 µg/mL .
  • Anti-inflammatory Effects : Compounds similar to the target structure have been evaluated for their ability to inhibit pro-inflammatory cytokines through modulation of pathways involving p38 MAP kinase. These findings suggest potential applications in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly affect biological activity:

Compound ModificationEffect on Activity
Piperidine substitutionIncreased potency against LSD1
Chloropyridine moietyEnhanced selectivity
Carbonitrile groupContributes to overall stability

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